
Desfluorcanagliflozin
Übersicht
Beschreibung
Defluoro-Canagliflozin is an impurity of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin has been shown to dose dependently reduce calculated renal threshold for glucose excretion and increase urinary glucose excretion. Canagliflozin is a candidate for the treatment of type 2 diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
Role in Drug Development
Canagliflozin Defluoro Impurity is significant in the pharmaceutical industry for several reasons:
- Regulatory Compliance : It is essential for Abbreviated New Drug Applications (ANDAs) and Drug Master File (DMF) submissions to the FDA. The presence of impurities like Canagliflozin Defluoro is closely monitored to ensure the safety and efficacy of drug formulations .
- Quality Control : During the manufacturing process of Canagliflozin, monitoring impurities such as the Defluoro variant is crucial for maintaining product quality. Analytical studies are conducted to quantify these impurities to meet regulatory standards .
Toxicity Studies
Toxicity assessments are a critical part of drug development. Canagliflozin Defluoro Impurity has been utilized in various toxicity studies to evaluate its safety profile:
- Toxicological Assessment : The impurity's effects on biological systems are studied to determine any potential adverse reactions when present in drug formulations. This information is vital for ensuring patient safety and compliance with health regulations .
Clinical Research Insights
Research involving Canagliflozin has highlighted the importance of understanding its impurities:
- Efficacy Studies : Clinical trials have shown that Canagliflozin significantly improves glycemic control in patients with type 2 diabetes. Understanding the role of impurities like Canagliflozin Defluoro can help elucidate variations in patient responses during these trials .
- Comparative Studies : Research comparing Canagliflozin with other SGLT2 inhibitors has revealed differences in efficacy and safety profiles, emphasizing the need to account for impurities during clinical evaluations .
Case Studies and Research Findings
Several key studies illustrate the applications of Canagliflozin Defluoro Impurity:
- A post hoc analysis indicated that different patient clusters exhibit varying responses to Canagliflozin treatment, underscoring the importance of monitoring impurities during clinical evaluations .
- In a study examining urinary albumin excretion, it was noted that canagliflozin reduced urinary albumin levels significantly compared to other treatments, suggesting that understanding impurities could influence therapeutic outcomes .
Wirkmechanismus
Target of Action
Desfluoro Canagliflozin, also known as G2X6T2GQ6S or Canagliflozin Defluoro Impurity, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and is responsible for reabsorbing filtered glucose from the renal tubular lumen .
Mode of Action
Desfluoro Canagliflozin acts as an inhibitor of SGLT2 . By inhibiting this co-transporter, it prevents the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion and a decrease in blood glucose levels . This mechanism of action is insulin-independent .
Biochemical Pathways
The inhibition of SGLT2 by Desfluoro Canagliflozin affects several biochemical pathways. It increases the colonic glucose concentration and restores the number of Lactobacillus bacteria, which are often low in certain disease states . It also impacts pathways related to glycine, serine, threonine metabolism, galactose metabolism, pyruvate metabolism, and glycolysis/gluconeogenesis .
Pharmacokinetics
Desfluoro Canagliflozin exhibits dose-dependent pharmacokinetics . It is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1-2 hours . The drug is glucuronidated into two inactive metabolites by uridine diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered Desfluoro Canagliflozin is approximately 10.6 to 13.1 hours .
Result of Action
The molecular and cellular effects of Desfluoro Canagliflozin’s action include a significant reduction in reactive oxygen species generation and apoptosis in certain cell types . It also leads to upregulation of SGLT1, which induces oxidative stress and apoptosis in cultured cardiomyocytes .
Action Environment
The action, efficacy, and stability of Desfluoro Canagliflozin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration with rifampin modestly reduced desfluoro canagliflozin plasma concentrations, which may necessitate appropriate monitoring of glycemic control .
Biochemische Analyse
Biochemical Properties
Desfluoro Canagliflozin interacts with various enzymes and proteins in biochemical reactions. It is known to exhibit erratic absorption after oral administration . The compound plays a role in the inhibition of SGLT2, a transporter predominantly located in proximal convoluted tubules of kidneys . This inhibition prevents the reabsorption of glucose, thereby stimulating glucose excretion in the urine .
Cellular Effects
Desfluoro Canagliflozin has several effects on various types of cells and cellular processes. It has been found to suppress the proliferation of hepatocellular carcinoma (HCC) cells through alterations in mitochondrial oxidative phosphorylation metabolism, fatty acid metabolism, and purine and pyrimidine metabolism . Furthermore, it has been shown to impair T cell effector function via metabolic suppression in autoimmunity .
Molecular Mechanism
The molecular mechanism of action of Desfluoro Canagliflozin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms by which SGLT2 inhibitors like Desfluoro Canagliflozin reduce the risk of cardiovascular and kidney disease are not completely understood but are thought to involve natriuresis, restoration of tubuloglomerular feedback, and amelioration of intrarenal hypoxia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desfluoro Canagliflozin change over time. For instance, it has been observed that Canagliflozin increased urinary glucose excretion (UGE) and decreased renal threshold for glucose excretion (RT G) from the first day of treatment, and these effects were sustained during the entire period of multiple administration .
Metabolic Pathways
Desfluoro Canagliflozin is involved in several metabolic pathways. It has been found to influence intestinal fatty acid and bile acid metabolism . Moreover, it has been associated with the regulation of metabolic reprogramming in diabetic kidney disease by inducing fasting-like and aestivation-like metabolic patterns .
Transport and Distribution
Desfluoro Canagliflozin is transported and distributed within cells and tissues. As an SGLT2 inhibitor, it is primarily absorbed in the gastrointestinal tract and then distributed to the kidneys where it exerts its primary pharmacological effect .
Subcellular Localization
As an SGLT2 inhibitor, it is expected to localize primarily in the proximal tubules of the kidney where SGLT2 is predominantly located .
Biologische Aktivität
Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily used for the treatment of type 2 diabetes mellitus. Its biological activity has been extensively studied, particularly in relation to its efficacy and safety profile. The Canagliflozin Defluoro Impurity (CAS No. 842133-16-8), a notable impurity associated with canagliflozin, warrants investigation to understand its potential biological effects and implications in clinical settings.
Chemical Structure and Properties
The chemical structure of Canagliflozin Defluoro Impurity is characterized by the molecular formula and a molecular weight of 426.54 g/mol. This impurity is structurally related to canagliflozin, which influences its pharmacological properties.
Property | Value |
---|---|
CAS Number | 842133-16-8 |
Molecular Formula | C24H26O5S |
Molecular Weight | 426.54 g/mol |
Synonyms | Defluoro-Canagliflozin |
Canagliflozin functions by inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. The biological activity of Canagliflozin Defluoro Impurity may parallel that of canagliflozin; however, specific studies are necessary to elucidate its exact role.
In Vitro Studies
Recent studies have assessed the mutagenic and genotoxic properties of canagliflozin impurities, including the defluoro variant. According to a study utilizing quantitative structure-activity relationship (QSAR) analyses, the dimer impurities of canagliflozin exhibited no evidence of mutagenicity or clastogenicity in vitro, suggesting a favorable safety profile for these impurities .
In another investigation, autoradiography demonstrated that the binding affinity of [^18F]canagliflozin (an isotopologue) to SGLT2 was significantly high, indicating that structural modifications like defluorination do not dramatically alter the binding characteristics .
Case Studies
- Pharmacological Assessment : A study analyzed the pharmacological impact of canagliflozin on plasma biomarkers associated with kidney injury and cardiovascular outcomes in type 2 diabetes patients. Results indicated that canagliflozin reduced levels of TNFR-1, TNFR-2, and KIM-1 biomarkers significantly compared to placebo . Although specific data on the defluoro impurity were not presented, the overall findings support the notion that related impurities may also exhibit similar beneficial effects.
- Toxicity Evaluation : In silico predictions and in vitro assessments confirmed that dimer impurities did not show mutagenic potential under various testing conditions, reinforcing the idea that related impurities like Canagliflozin Defluoro Impurity may also be non-toxic .
Clinical Relevance
The presence of impurities like Canagliflozin Defluoro Impurity raises concerns regarding their potential impact on therapeutic efficacy and safety. Regulatory agencies require comprehensive toxicological data for impurities exceeding certain thresholds to ensure patient safety. The acceptable limits for such impurities are often determined based on their pharmacological activity and toxicity profiles
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBUBXAMCHQTN-ZXGKGEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842133-16-8 | |
Record name | Desfluoro canagliflozin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUORO CANAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.